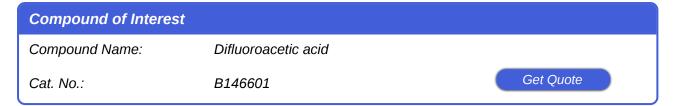


Difluoroacetic Acid: A Comprehensive Technical Guide for Researchers

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Abstract

This technical guide provides an in-depth overview of **difluoroacetic acid** (DFAA), a halogenated carboxylic acid of significant interest in pharmaceutical and chemical research. This document covers its chemical identity, physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in drug development and analytical sciences. Detailed experimental protocols for its synthesis and use as a difluoromethylating agent and an LC-MS mobile phase modifier are provided. Additionally, this guide includes safety and handling information pertinent to a laboratory setting.

Chemical Identity and Properties

Difluoroacetic acid, with the chemical formula $C_2H_2F_2O_2$, is a structural analog of acetic acid where two alpha-hydrogens are replaced by fluorine atoms.[1] This substitution significantly impacts its chemical and physical properties.

CAS Number: 381-73-7[2][3]

Physicochemical Properties

The key physicochemical properties of **difluoroacetic acid** are summarized in the table below. The strong electron-withdrawing nature of the fluorine atoms results in a significantly lower pKa compared to acetic acid, making it a much stronger acid.



Property	Value	Units	References
Molecular Weight	96.03	g/mol	[4]
Appearance	Colorless to light brown liquid	-	[4][5]
Density	1.526 (at 25 °C)	g/mL	[6]
Melting Point	-1	°C	[4][5]
Boiling Point	132-134	°C	[5][6]
Solubility in Water	Miscible	-	[6]
Acidity (pKa)	1.13 - 1.33 (at 25 °C)	-	[5][6][7]
Refractive Index (n20/D)	1.344	-	[5]
Flash Point	78	°C	[6]

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for difluoroacetic acid.

NMR Spectroscopy

Nucleus	Solvent	Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Reference
¹ H	CDCl₃	6.37	Doublet	50 Hz	[5]
¹⁹ F	CDCl₃	-128.5	Doublet	50 Hz	[5]

Note: NMR data can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
2500-3300	Broad, Strong	O-H stretch (carboxylic acid)	[8]
1710-1730	Strong, Sharp	C=O stretch (carbonyl)	[8]
~1300	Medium	C-O stretch	[8]
1000-1300	Strong	C-F stretch	-

Synthesis and Purification

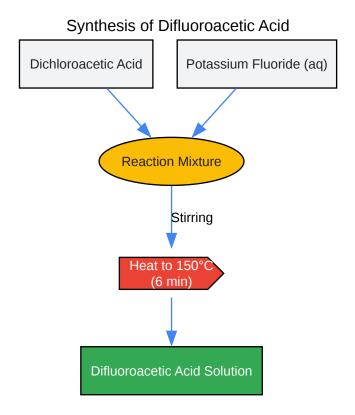
Difluoroacetic acid can be synthesized via several routes. A common laboratory-scale preparation involves the halogen exchange reaction of dichloroacetic acid with potassium fluoride.

Synthesis from Dichloroacetic Acid

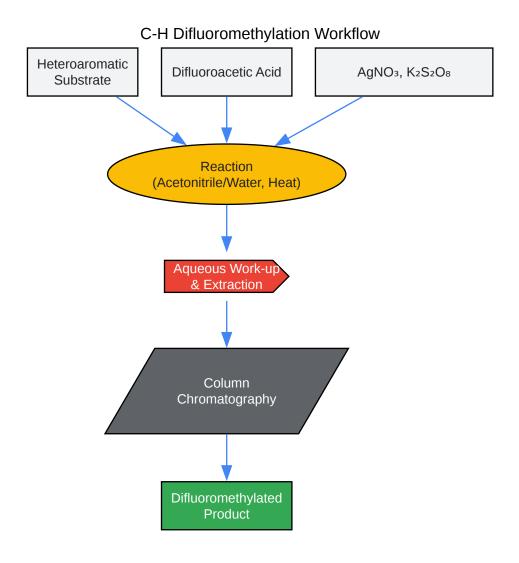
A prevalent method for synthesizing **difluoroacetic acid** is through the reaction of dichloroacetic acid with potassium fluoride in water.[9]

- Preparation: In a suitable reaction vessel, dissolve 18 g of potassium fluoride (KF) in 14 mL of water.[9]
- Reaction: To the aqueous KF solution, add 2 g of dichloroacetic acid.
- Heating: Heat the reaction mixture to 150 °C and maintain this temperature while stirring for 6 minutes.[9]
- Cool-down: After the reaction is complete, cool the vessel to room temperature.
- Analysis: The resulting aqueous solution can be analyzed by ¹H NMR and ¹⁹F NMR to confirm the conversion to **difluoroacetic acid**. This method has been reported to yield a 94% conversion rate.[9]

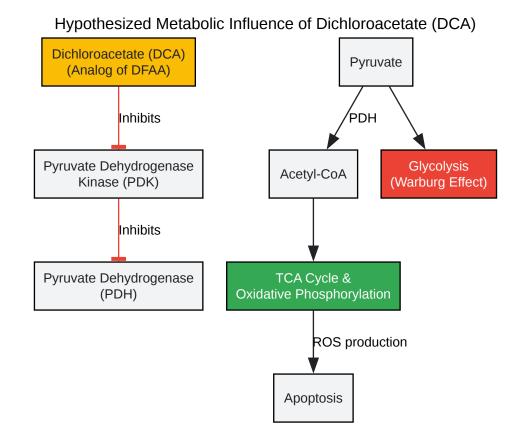












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